PHENYLMALEIC ACID
CAS No.: 16110-98-8
Cat. No.: VC21028214
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16110-98-8 |
---|---|
Molecular Formula | C10H8O4 |
Molecular Weight | 192.17 g/mol |
IUPAC Name | (Z)-2-phenylbut-2-enedioic acid |
Standard InChI | InChI=1S/C10H8O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)/b8-6- |
Standard InChI Key | CQNPSIAJXGEDQS-VURMDHGXSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C(=C/C(=O)O)/C(=O)O |
SMILES | C1=CC=C(C=C1)C(=CC(=O)O)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C(=CC(=O)O)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Identification
Phenylmaleic acid is characterized by the following key identifiers:
Parameter | Value |
---|---|
IUPAC Name | (2Z)-2-phenylbut-2-enedioic acid |
Molecular Formula | C₁₀H₈O₄ |
Molecular Weight | 192.17 g/mol |
CAS Registry Number | 16110-98-8 |
InChI Key | CQNPSIAJXGEDQS-VURMDHGXSA-N |
SMILES Notation | O=C(O)C=C(C(=O)O)C=1C=CC=CC1 |
The chemical structure features a phenyl ring attached to a maleic acid backbone, with the two carboxylic acid groups arranged in a cis configuration around the central double bond .
Physical Properties
Phenylmaleic acid typically appears as a white to almost white crystalline solid with the following physical characteristics:
Property | Value |
---|---|
Physical State | Crystalline solid |
Color | White to almost white |
Melting Point | 107-108°C |
Boiling Point | 347.8±21.0°C (Predicted) |
Density | 1.377±0.06 g/cm³ (Predicted) |
Solubility | Soluble in alcohol and other organic solvents; limited water solubility |
pKa | 2.38±0.36 (Predicted) |
The compound's solubility profile is influenced by its polar carboxylic acid groups and the nonpolar phenyl ring, making it more soluble in organic solvents than in water .
Spectroscopic Properties
The structural characterization of phenylmaleic acid relies on spectroscopic techniques such as NMR, IR, and mass spectrometry. The presence of a phenyl ring and a double bond with carboxylic acid substituents gives rise to distinctive spectral features. The compound's acidic and unsaturated characteristics are reflected in its reactivity and spectroscopic properties .
Synthesis Methods
Classical Synthetic Routes
Several methods have been developed for the synthesis of phenylmaleic acid, with the most common routes including:
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Reaction of benzaldehyde with malonic acid, followed by decarboxylation and dehydration.
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Oxidative carbonylation of phenylacetylene, which has been reported to produce phenylmaleic acid as one of the products .
The detailed steps for synthesizing phenylmaleic acid through the reaction of benzaldehyde with malonic acid include:
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Dissolving benzaldehyde and malonic acid in ethanol
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Adding sodium hydroxide to the mixture and stirring
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Heating the mixture at 80°C for several hours
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Cooling the mixture and filtering the solid product
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Washing the solid product with water and drying
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Decarboxylating the product by heating at elevated temperature
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Purifying the final product by recrystallization
Related Synthetic Transformations
Phenylmaleic acid can also be obtained from phenylmaleic anhydride through hydrolysis. Phenylmaleic anhydride (CAS: 36122-35-7) is a related compound with the molecular formula C₁₀H₆O₃ and a molecular weight of 174.15 g/mol . The conversion between the anhydride and acid forms involves the opening of the cyclic anhydride structure through hydrolysis to yield the dicarboxylic acid form.
Chemical Reactivity and Transformations
General Reactivity Patterns
Phenylmaleic acid exhibits both acidic and unsaturated characteristics due to the presence of carboxylic acid groups and double bonds in its structure. These features allow it to participate in various chemical reactions, including :
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Polymerization
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Esterification
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Nucleophilic addition reactions
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Diels-Alder reactions
The reactivity of phenylmaleic acid is influenced by both the electron-withdrawing nature of the carboxylic acid groups and the electron-donating properties of the phenyl group, affecting its stability and interactions with other chemical species .
Transformation to Related Compounds
Phenylmaleic acid can be converted to phenylmaleic anhydride through dehydration, and this anhydride is involved in various synthetic applications. One notable reaction is the IMDAV (Intramolecular Diels-Alder Vinylogous) reaction between phenylmaleic anhydride and thienyl(furyl)allylamines, which has been studied using X-ray diffraction techniques .
The reaction proceeds as follows :
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Nucleophilic attack of the nitrogen atom on the least sterically hindered carbon atom of the carbonyl group of phenylmaleic anhydride
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Formation of an intermediate amide
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Spontaneous intramolecular Diels-Alder reaction completing the process
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Formation of target compounds with specific stereochemistry
This reaction demonstrates the synthetic utility of phenylmaleic anhydride, which is directly related to phenylmaleic acid.
Applications and Uses
Organic Synthesis
Phenylmaleic acid serves as a valuable intermediate in organic synthesis due to its bifunctional nature, containing both carboxylic acid groups and a carbon-carbon double bond. Its applications include:
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Building block in the synthesis of complex molecules
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Precursor for polymers and resins
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Starting material for the preparation of other valuable compounds
Biological Activity and Research Findings
Structure-Activity Relationships
The study mentioned above also investigated structure-activity relationships by comparing 2-phenylmaleic acid with citrate analogs. 2-phenylmaleic acid emerged as the best hit among the compounds tested, suggesting that its specific structural features are optimal for binding to the SbnA active site .
Related Compounds
Several compounds are structurally or functionally related to phenylmaleic acid:
Phenylmaleic Anhydride
Phenylmaleic anhydride (CAS: 36122-35-7) is the cyclic anhydride form of phenylmaleic acid, with the molecular formula C₁₀H₆O₃ and a molecular weight of 174.15 g/mol . It is characterized by:
Property | Value |
---|---|
IUPAC Name | 3-phenylfuran-2,5-dione |
Melting Point | 118-119°C |
Appearance | Crystalline solid |
Hazard Information | Causes skin irritation, serious eye irritation, may cause respiratory irritation |
Phenylmaleic anhydride is moisture sensitive and should be stored at ambient temperatures .
Property | Value |
---|---|
Melting Point | 149-152°C (dec.) |
pKa | pK1: 2.58; pK2: 5.03 (25°C) |
Appearance | White to almost white powder to crystal |
Water Solubility | Soluble |
N-Phenylmaleamic Acid
N-Phenylmaleamic acid (CAS: 555-59-9) is an amide derivative related to phenylmaleic acid, with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . It is also known as maleanilic acid or maleic acid monoanilide and represents an intermediate in the synthesis of N-phenylmaleimide .
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